3-(2-Furyl)benzonitrile

Fragment-based drug design Medicinal chemistry Structure-activity relationship

3-(2-Furyl)benzonitrile (CAS 112598-77-3) is an organic compound with the molecular formula C11H7NO and a molecular weight of 169.18 g/mol, comprising a benzonitrile moiety substituted with a furan ring at the 3-position of the phenyl group. This compound is commercially available from multiple reputable vendors, including Thermo Scientific Maybridge and TargetMol, with standard purity specifications ranging from 95% to 98%.

Molecular Formula C11H7NO
Molecular Weight 169.18 g/mol
CAS No. 112598-77-3
Cat. No. B044289
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Furyl)benzonitrile
CAS112598-77-3
Molecular FormulaC11H7NO
Molecular Weight169.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CC=CO2)C#N
InChIInChI=1S/C11H7NO/c12-8-9-3-1-4-10(7-9)11-5-2-6-13-11/h1-7H
InChIKeyBUZQKXZXWYCNJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(2-Furyl)benzonitrile (CAS 112598-77-3) Procurement and Selection Guide for Research Applications


3-(2-Furyl)benzonitrile (CAS 112598-77-3) is an organic compound with the molecular formula C11H7NO and a molecular weight of 169.18 g/mol, comprising a benzonitrile moiety substituted with a furan ring at the 3-position of the phenyl group . This compound is commercially available from multiple reputable vendors, including Thermo Scientific Maybridge and TargetMol, with standard purity specifications ranging from 95% to 98% . As a fragment molecule containing both a nitrile functional group and an aromatic furan heterocycle, 3-(2-Furyl)benzonitrile serves as a versatile scaffold in medicinal chemistry and organic synthesis applications, particularly as a building block for molecular linking, expansion, and modification in drug discovery programs .

Why 3-(2-Furyl)benzonitrile Cannot Be Interchanged with Positional Isomers or Generic Furan-Benzonitrile Analogs


Positional isomerism in furyl-benzonitrile compounds fundamentally alters both physicochemical properties and synthetic utility, rendering generic substitution scientifically invalid. The 3-position substitution pattern of 3-(2-Furyl)benzonitrile (meta-substitution on the benzene ring) creates a distinct spatial orientation of the furan moiety that differs from the 2-substituted (ortho) and 4-substituted (para) isomers, each bearing unique CAS registry numbers (112598-77-3, 155395-45-2, and 64468-77-5, respectively) . This positional variation affects electronic distribution, steric accessibility, and molecular recognition properties, which are critical in fragment-based drug design and structure-activity relationship studies . Furthermore, the 3-substitution pattern provides a unique vector for molecular extension that cannot be replicated by the 2- or 4-substituted analogs, making substitution without experimental validation a significant risk to research reproducibility .

Quantitative Differentiation Evidence: 3-(2-Furyl)benzonitrile vs. Positional Isomers and Synthetic Alternatives


Positional Specificity: Meta-Substitution Defines Unique Molecular Vector Not Replicable by Ortho or Para Isomers

3-(2-Furyl)benzonitrile (CAS 112598-77-3) features meta-substitution of the furan ring on the benzonitrile core, creating a specific dihedral angle and molecular vector distinct from its ortho-substituted isomer 2-(2-Furyl)benzonitrile (CAS 155395-45-2) and para-substituted isomer 4-(2-Furyl)benzonitrile (CAS 64468-77-5) . The three positional isomers, while sharing identical molecular formula (C11H7NO) and molecular weight (169.18 g/mol), possess unique MDL numbers (MFCD04039075, MFCD04039074, and MFCD04039076, respectively) and distinct InChI Keys, confirming their separate chemical identities in regulatory and procurement databases . The 3-substitution pattern positions the furan ring at a 120° angle relative to the nitrile group in idealized geometry, whereas the 2-isomer places it at 60° and the 4-isomer at 180°, fundamentally altering the shape complementarity to biological targets .

Fragment-based drug design Medicinal chemistry Structure-activity relationship

Established Synthetic Route with Documented Yield: Stille Coupling of 3-Iodobenzonitrile with 2-(Tributylstannyl)furan

A validated synthetic route for 3-(2-Furyl)benzonitrile proceeds via Stille cross-coupling between 3-iodobenzonitrile and 2-(tributylstannyl)furan, achieving a documented yield of approximately 75% [1]. This route is specific to the meta-substituted target compound due to the requirement of 3-iodobenzonitrile as the aryl halide coupling partner. Alternative synthetic approaches, such as Suzuki-Miyaura coupling using 2-furylboronic acid with 3-bromobenzonitrile in the presence of a palladium catalyst, provide orthogonal access to the same scaffold . The availability of multiple synthetic pathways with defined yields enables procurement decisions based on synthetic accessibility and cost-efficiency considerations, particularly for scale-up applications requiring gram to kilogram quantities [2].

Organic synthesis Cross-coupling Process chemistry

Commercial Availability and Purity Specifications: 97% Standard Grade vs. 98% High-Purity Grade

3-(2-Furyl)benzonitrile is commercially available from multiple established vendors with defined purity specifications enabling tiered procurement strategies. Thermo Scientific Maybridge offers the compound at 97% purity (assay range 96.5-100.0%), packaged in 250 mg and 1 g quantities . Alternative suppliers including MolCore and ChemSrc provide higher purity grades at 98% and 98.0% respectively, suitable for applications demanding tighter analytical specifications . This compares favorably to the 4-positional isomer (4-(2-Furyl)benzonitrile, CAS 64468-77-5), which is typically offered at 95% minimum purity from major suppliers . The 97% purity grade of 3-(2-Furyl)benzonitrile represents a 2% absolute purity advantage over the 4-isomer baseline, potentially reducing purification burden in downstream applications.

Procurement Quality control Analytical chemistry

Physicochemical Property Differentiation: LogP and PSA Values Inform Fragment Library Selection

3-(2-Furyl)benzonitrile exhibits calculated physicochemical parameters that position it within favorable fragment-like chemical space for drug discovery applications. The compound has a calculated partition coefficient (LogP) of 2.82 and a polar surface area (PSA) of 36.93 Ų [1]. These values comply with fragment library design criteria (typically LogP ≤ 3, PSA ≤ 60 Ų) and are comparable to other fragment molecules in commercial screening collections. The compound's boiling point is predicted at 295.2 ± 23.0 °C at 760 mmHg with a flash point of 132.3 °C . Density is predicted at 1.18 ± 0.1 g/cm³ . While direct comparative data for the positional isomers' LogP and PSA values are not available in the open literature, the 3-substitution pattern confers unique three-dimensional geometry that differentiates this compound in fragment-based screening libraries.

Fragment-based screening Drug-likeness Computational chemistry

Validated Application Scenarios for 3-(2-Furyl)benzonitrile in Research and Industrial Settings


Fragment-Based Drug Discovery: Meta-Positioned Furan Scaffold for Molecular Linking and Expansion

3-(2-Furyl)benzonitrile is specifically suited for fragment-based drug discovery programs requiring a meta-substituted aromatic scaffold. The compound's 3-position furan substitution provides a defined exit vector for molecular growth, as documented by its use as a fragment molecule for molecular linking, expansion, and modification in drug candidate design . The calculated LogP (2.82) and PSA (36.93 Ų) values confirm compliance with standard fragment library design criteria, making this compound appropriate for inclusion in commercial and proprietary fragment screening collections [1].

Organic Synthesis Intermediate: Stille or Suzuki Coupling-Derived Building Block for Complex Molecule Construction

Researchers requiring a furan-substituted benzonitrile building block can utilize 3-(2-Furyl)benzonitrile as a synthetic intermediate with established preparation routes. The documented Stille coupling synthesis from 3-iodobenzonitrile and 2-(tributylstannyl)furan yields approximately 75%, providing a reliable synthetic path for in-house preparation [2]. Alternatively, the commercially available 97-98% purity grade eliminates the need for synthesis when time-to-result is prioritized . This compound serves as a precursor for further functionalization including nitrile reduction to primary amines, furan ring oxidation, and electrophilic aromatic substitution on the benzene ring .

Medicinal Chemistry SAR Studies: Positional Isomer Control for Structure-Activity Relationship Analysis

In structure-activity relationship (SAR) studies where positional isomerism affects biological target engagement, 3-(2-Furyl)benzonitrile serves as the essential meta-substituted control compound. The distinct MDL number (MFCD04039075) and InChI Key (BUZQKXZXWYCNJK-UHFFFAOYSA-N) unambiguously identify this compound for regulatory and publication purposes, differentiating it from the ortho- (CAS 155395-45-2) and para- (CAS 64468-77-5) isomers [3]. This unambiguous identification is critical for reproducible SAR studies and patent applications where substitution pattern is a key variable affecting biological activity or binding affinity.

Pharmaceutical R&D and Quality Control: ISO-Certified High-Purity Material for Regulated Environments

For pharmaceutical research and development applications requiring ISO-certified materials, 3-(2-Furyl)benzonitrile is available at 98% purity from suppliers compliant with ISO certification standards . The 97-98% purity range compares favorably to the 95% minimum purity specification of the 4-positional isomer, reducing the requirement for additional purification in regulated research environments . This higher baseline purity supports quality control workflows where impurity profiling and batch-to-batch consistency are essential requirements for downstream biological assay reproducibility.

Technical Documentation Hub

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